6-(propan-2-yl)-5,6,7,8-tetrahydronaphthalen-2-ol
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Overview
Description
6-(propan-2-yl)-5,6,7,8-tetrahydronaphthalen-2-ol is an organic compound that belongs to the class of naphthalenes This compound is characterized by a naphthalene ring system that is partially hydrogenated and substituted with a hydroxyl group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(propan-2-yl)-5,6,7,8-tetrahydronaphthalen-2-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of 6-(propan-2-yl)naphthalene-2-ol. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere at elevated temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes. These processes utilize fixed-bed reactors with supported metal catalysts to achieve high yields and selectivity. The reaction conditions are optimized to ensure efficient conversion and minimize by-product formation.
Chemical Reactions Analysis
Types of Reactions
6-(propan-2-yl)-5,6,7,8-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: Formation of 6-(propan-2-yl)-5,6,7,8-tetrahydronaphthalen-2-one.
Reduction: Formation of 6-(propan-2-yl)-5,6,7,8-tetrahydronaphthalene.
Substitution: Formation of 6-(propan-2-yl)-5,6,7,8-tetrahydronaphthalen-2-yl chloride or bromide.
Scientific Research Applications
6-(propan-2-yl)-5,6,7,8-tetrahydronaphthalen-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(propan-2-yl)-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the isopropyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
6-(propan-2-yl)naphthalene-2-ol: Similar structure but lacks the hydrogenation of the naphthalene ring.
6-(propan-2-yl)-5,6,7,8-tetrahydronaphthalene: Similar structure but lacks the hydroxyl group.
2-(propan-2-yl)-5,6,7,8-tetrahydronaphthalen-1-ol: Isomer with the hydroxyl group at a different position.
Uniqueness
6-(propan-2-yl)-5,6,7,8-tetrahydronaphthalen-2-ol is unique due to the combination of its partially hydrogenated naphthalene ring, hydroxyl group, and isopropyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
941305-80-2 |
---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.3 |
Purity |
95 |
Origin of Product |
United States |
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